molecular formula C12H18N4O3 B1374106 2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid CAS No. 1179749-72-4

2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid

Cat. No.: B1374106
CAS No.: 1179749-72-4
M. Wt: 266.3 g/mol
InChI Key: NOQANIURRMBVBA-UHFFFAOYSA-N
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Description

2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid is a synthetic organic compound characterized by the presence of a cyclopentyl group, a triazole ring, and an acetic acid moiety.

Biochemical Analysis

Biochemical Properties

2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways that regulate cell growth and survival . Additionally, it may induce apoptosis in these cells, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, which can affect its potency and efficacy. Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may result in minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to achieve a measurable effect. At high doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and bioavailability .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert its effects more effectively in certain cellular environments. For example, its accumulation in the mitochondria may enhance its ability to induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the cyclopentyl group and the triazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[cyclopentyl-[3-(1,2,4-triazol-1-yl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c17-11(5-6-15-9-13-8-14-15)16(7-12(18)19)10-3-1-2-4-10/h8-10H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQANIURRMBVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC(=O)O)C(=O)CCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid
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2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid
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2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid

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